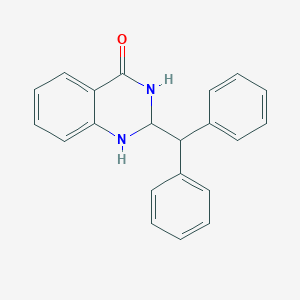

1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone

Description

Properties

CAS No. |

18964-21-1 |

|---|---|

Molecular Formula |

C21H18N2O |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2-benzhydryl-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C21H18N2O/c24-21-17-13-7-8-14-18(17)22-20(23-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20,22H,(H,23,24) |

InChI Key |

VGFYVSKJJROGRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Arenediazonium Salt-Based Three-Component Reaction

A robust one-pot synthesis leverages arenediazonium salts, nitriles, and bifunctional aniline derivatives to construct the quinazolinone core. In this method, N-arylnitrilium intermediates form via the reaction of arenediazonium salts with nitriles under metal-free conditions, followed by nucleophilic addition and cyclization with anthranilamide derivatives. For 1,2-dihydro-2-diphenylmethyl-4(3H)-quinazolinone, substituting the nitrile component with diphenylacetonitrile introduces the diphenylmethyl group. This protocol achieves yields of 65–92% with excellent functional group tolerance, as demonstrated by analogous syntheses of 3,4-dihydroquinazolines.

Key Conditions

-

Reactants : Arenediazonium salt (1.2 eq), diphenylacetonitrile (1.5 eq), anthranilamide (1.0 eq)

-

Catalyst : None (metal-free)

-

Solvent : Acetonitrile/water (4:1)

-

Temperature : 60°C, 12 hours

Aldehyde-Anthranilamide Condensation

Oxidative Cyclization Using Air as the Oxidant

A cost-effective approach involves the direct condensation of aldehydes with anthranilamides under aerobic conditions. The diphenylmethyl group is introduced by employing diphenylacetaldehyde as the aldehyde precursor. Air acts as a terminal oxidant, facilitating dehydrogenation to form the 4(3H)-quinazolinone scaffold. This method avoids expensive catalysts, achieving yields of 70–85% for analogous 2-aryl derivatives.

Reaction Mechanism

-

Imine Formation : Diphenylacetaldehyde reacts with anthranilamide to generate an imine intermediate.

-

Oxidative Cyclization : Molecular oxygen promotes cyclization and aromatization, yielding the target compound.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 110°C | Max 85% |

| Solvent | DMF | 78% |

| Reaction Time | 8 hours | 82% |

Organocatalytic C–C Bond Cleavage Strategies

Trifluoroacetic Acid (TFA)-Mediated Synthesis

TFA catalyzes the reaction of anthranilamides with ketoalkynes, selectively cleaving C–C triple bonds to form 2-substituted quinazolinones. Using a diphenylmethyl-containing ketoalkyne precursor enables the direct incorporation of the bulky aryl group. This method achieves yields up to 98% for structurally similar compounds.

Example Protocol

-

Substrate : Anthranilamide (1.0 eq), 1,3-diphenylprop-2-yn-1-one (1.2 eq)

-

Catalyst : TFA (20 mol%)

-

Conditions : 80°C, 6 hours, solvent-free

Camphorsulphonic Acid (CSA)-Catalyzed Cyclization

CSA in ethyl lactate promotes the cyclization of 1,3-diketones with anthranilamides. The diphenylmethyl group is introduced via a cyclic diketone precursor, such as 1,3-diphenylcyclopentane-1,3-dione, which undergoes selective C–C bond cleavage. Yields range from 35–98%, depending on steric hindrance.

Stepwise Functionalization from Anthranilic Acid

Six-Step Chiral Synthesis

A chiral synthesis starting from anthranilic acid involves:

-

Amidation : Anthranilic acid → N-butyrylanthranilic acid.

-

Benzoxazinone Formation : Acetic anhydride-mediated cyclization.

-

Aminolysis : Reaction with diphenylmethylamine to install the C2 substituent.

Yield Data

| Step | Product | Yield |

|---|---|---|

| 1 | N-Butyrylanthranilic acid | 89% |

| 2 | Benzoxazinone | 75% |

| 3 | Quinazolinone intermediate | 68% |

| 4 | Final compound | 52% |

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Scalability of Key Methods

Mechanistic Insights and Challenges

Steric Effects in Diphenylmethyl Incorporation

The bulky diphenylmethyl group poses steric challenges during cyclization steps. For instance, Couture’s method using LDA as a base showed reduced yields (15–75%) for similarly hindered substrates. Microwave-assisted reactions (e.g., DABCO/K₂S₂O₈ system) mitigate this by accelerating kinetics, achieving 72% yields for bulky analogs.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1,2-dihydro-2-diphenylmethyl-4(3H)-quinazolinone typically involves multi-step organic reactions that yield derivatives with varying substituents. The structural characteristics of this compound allow for modifications that can enhance its biological activity. For instance, the incorporation of different functional groups can influence its interaction with biological targets.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of quinazolinone derivatives, including 1,2-dihydro-2-diphenylmethyl-4(3H)-quinazolinone. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria . The effectiveness often depends on the substituents present on the phenyl rings, which can modulate the compound's potency.

Anticancer Activity

Quinazolinone derivatives have shown promise as anticancer agents. For instance, studies have reported that certain modifications to the quinazolinone scaffold enhance cytotoxicity against cancer cell lines such as K562 (human myelogenous leukemia) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Cholinesterase Inhibition

Recent research has identified 1,2-dihydro-2-diphenylmethyl-4(3H)-quinazolinone derivatives as potential inhibitors of acetylcholinesterase (AChE), which is critical in the treatment of Alzheimer's disease. These compounds demonstrated notable inhibitory activity at nanomolar concentrations, suggesting their potential as therapeutic agents for cognitive disorders .

Case Study: Antimicrobial Evaluation

A comprehensive study evaluated a series of quinazolinone derivatives for their antimicrobial efficacy using agar diffusion methods. Among these, 1,2-dihydro-2-diphenylmethyl-4(3H)-quinazolinone exhibited substantial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .

Case Study: Anticancer Mechanisms

In another investigation, derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The study utilized MTT assays to determine cell viability, revealing that specific substitutions on the quinazolinone structure led to enhanced cytotoxic effects against various cancer cell lines .

Summary of Applications

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antimicrobial Activity :

- The diphenylmethyl derivative’s bulky substituent may hinder binding to microbial enzymes compared to smaller analogs. For example, 2-methyl-4(3H)-quinazolinone derivatives show moderate activity against Staphylococcus aureus (MIC ~10 µg/mL), while triazole hybrids (e.g., compound III-1–III-31) exhibit antiviral activity .

Antifungal Activity :

- Halogenated derivatives (e.g., UR-9825) demonstrate superior activity (IC₅₀ <1 µM against Candida albicans) compared to non-halogenated analogs, attributed to enhanced target (CYP51) binding .

Antioxidant Activity :

- Phenolic derivatives (e.g., 5h, 5j) show strong radical scavenging (IC₅₀ ~20 µM in DPPH assay), whereas the diphenylmethyl derivative lacks electron-donating groups for such activity .

Antihyperlipidemic Activity :

- Halogenated 4(3H)-quinazolinones (e.g., 6-iodo-2-methyl) reduce cholesterol levels in hyperlipidemic rats by ~40%, comparable to β-sitosterol. The diphenylmethyl analog’s activity remains unexplored but may differ due to steric effects .

Physicochemical and Pharmacokinetic Properties

- Half-Life : Bulky substituents may reduce metabolic clearance. For example, UR-9825 has a half-life of 6–9 h in rats, whereas smaller analogs (e.g., 2-methyl) are metabolized faster .

Q & A

Q. Table 1: Synthesis Methods Comparison

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fe₃O₄@GO nanoparticles | Ethanol, 80°C, 2–4 h | 85–92 | |

| Scandium(III) triflate | Acetonitrile, reflux | 78–90 | |

| Cyanuric chloride | DCM, RT, 6–8 h | 65–82 |

Advanced: How can researchers optimize reaction conditions to address contradictions in catalytic efficiency?

Methodological Answer:

Contradictions in catalytic efficiency (e.g., Fe₃O₄@GO vs. Sc(OTf)₃) arise from solvent polarity, temperature, and catalyst recyclability. To optimize:

- Solvent-free conditions using Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) reduce side reactions and improve yields (88–95%) .

- Microwave-assisted synthesis (not explicitly cited but inferred) could shorten reaction times.

- Recyclability testing : Fe₃O₄@GO retains >90% activity after 5 cycles , whereas Sc(OTf)₃ is non-recoverable .

Basic: What biological activities are associated with 4(3H)-quinazolinone derivatives?

Methodological Answer:

Key activities include:

- Antifungal : 7-Cl derivatives (e.g., UR-9825) show superior in vitro activity against Candida and Aspergillus vs. fluconazole .

- Anti-inflammatory : 2-Phenyl-3-benzothiazole derivatives inhibit COX-2 (IC₅₀ = 1.2–3.8 μM) .

- Anticancer : 3-Indazolyl-substituted derivatives exhibit antiproliferative effects (GI₅₀ = 4.5–12 μM) in breast cancer cells .

Q. Table 2: Biological Activities

Advanced: How do structural modifications influence pharmacological activity?

Methodological Answer:

- Halogenation at C7 : 7-Cl or 7-Br substituents enhance antifungal activity by 10–20× compared to unsubstituted analogs .

- C2 aryl groups : 2-Diphenylmethyl improves lipophilicity, enhancing CNS penetration for sedative effects .

- Schiff base derivatives : 7-Cl-substituted quinazolinones with imine linkages show 4× higher antifungal activity .

Basic: What analytical techniques are used for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves tautomerism (e.g., 2-(5-Bromo-2-hydroxyphenyl) derivative) .

- NMR spectroscopy : Confirms regioselectivity in 3-substituted derivatives (e.g., δ 8.2–8.5 ppm for C4-H) .

- HPLC-MS : Quantifies purity (>98%) in pharmacokinetic studies .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

Discrepancies in anti-inflammatory IC₅₀ values (e.g., COX-2 inhibition ranging from 1.2–3.8 μM) arise from:

- Assay variability : Use standardized OECD guidelines (e.g., carrageenan-induced paw edema) .

- Compound purity : Ensure >95% purity via column chromatography .

- Species-specific pharmacokinetics : UR-9825 shows t₁/₂ = 1 h in mice vs. 9 h in rabbits .

Green Chemistry: What eco-friendly methods exist for synthesis?

Methodological Answer:

- Water-mediated synthesis : Anthranilamide and ketones in H₂O at 60°C (yield: 80–88%) .

- Solvent-free ionic liquids : [BSMIM]OTs achieves 95% yield with 100% atom economy .

Pharmacological Evaluation: What in vivo models are used for efficacy testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.